molecular formula C21H35N7O3 B560790 Nle-Arg-Phe amide CAS No. 104809-29-2

Nle-Arg-Phe amide

Cat. No.: B560790
CAS No.: 104809-29-2
M. Wt: 433.557
InChI Key: XPMYDYSYRCLZEG-ULQDDVLXSA-N
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Biochemical Analysis

Biochemical Properties

Nle-Arg-Phe amide interacts with various enzymes, proteins, and other biomolecules. It is known to be a molluscan cardioexcitatory neuropeptide analog

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it is known to influence cell function by acting as a cardioexcitatory neuropeptide in mollusks . Detailed information on its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nle-Arg-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of arginine and norleucine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Nle-Arg-Phe amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nle-Arg-Phe amide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in neuropeptide signaling and cardiovascular regulation in mollusks.

    Medicine: Explored for potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

    Arg-Phe amide: A simpler analog lacking the norleucine residue.

    Nle-Phe amide: Lacks the arginine residue.

    Nle-Arg amide: Lacks the phenylalanine residue.

Uniqueness

Nle-Arg-Phe amide is unique due to the presence of all three amino acid residues, which confer specific biological activity and receptor binding properties. The combination of norleucine, arginine, and phenylalanine allows for a broader range of interactions with target receptors, making it a versatile tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMYDYSYRCLZEG-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745616
Record name L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-29-2
Record name L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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